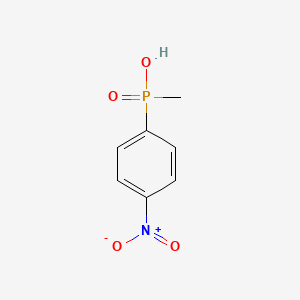
Phosphinic acid, methyl(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, methyl(4-nitrophenyl)- is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphinic acid group attached to a methyl group and a 4-nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, methyl(4-nitrophenyl)- typically involves the reaction of methylphosphonic acid with 4-nitrophenol under specific conditions. One common method includes the use of hydrochloric acid as a catalyst in ethanol, resulting in the formation of the desired phosphinic acid . Another approach involves the use of trimethylsilyl halides or boron tribromide for the cleavage of the C-O bond .
Industrial Production Methods
Industrial production of phosphinic acid, methyl(4-nitrophenyl)- often employs large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts such as hydrochloric acid or trimethylsilyl halides ensures efficient conversion and high yields .
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, methyl(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions often target the nitro group, converting it to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Sodium dichromate and sulfuric acid are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the nitro group.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phosphinic acids depending on the nucleophile used.
Scientific Research Applications
Phosphinic acid, methyl(4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly metalloproteases.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized as a flame retardant and in the production of polymers with phosphinic acid functionalities.
Mechanism of Action
The mechanism by which phosphinic acid, methyl(4-nitrophenyl)- exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of metalloproteases, interfering with their catalytic activity . This interaction often involves coordination with metal ions present in the enzyme’s active site, leading to inhibition of enzyme function .
Comparison with Similar Compounds
Similar Compounds
Phosphonic acids: Similar in structure but differ in the oxidation state of phosphorus.
Phosphonates: Esters of phosphonic acids, often used in similar applications but with different reactivity profiles.
Uniqueness
Phosphinic acid, methyl(4-nitrophenyl)- is unique due to its specific combination of a phosphinic acid group with a 4-nitrophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific enzyme inhibition or flame retardant properties .
Properties
CAS No. |
81349-02-2 |
|---|---|
Molecular Formula |
C7H8NO4P |
Molecular Weight |
201.12 g/mol |
IUPAC Name |
methyl-(4-nitrophenyl)phosphinic acid |
InChI |
InChI=1S/C7H8NO4P/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,11,12) |
InChI Key |
ZHMBLBLPJBIEKC-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C1=CC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















